lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate
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Overview
Description
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C4H5ClN2O2S.Li. It is characterized by the presence of a lithium ion, a 5-chloro-1-methyl-1H-pyrazole moiety, and a sulfinate group.
Preparation Methods
The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with a sulfinate source in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfinate pathways is beneficial.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The lithium ion may also play a role in stabilizing the compound and facilitating its interaction with target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a range of chemical and biological processes.
Comparison with Similar Compounds
Lithium(1+) ion 5-chloro-1-methyl-1H-pyrazole-4-sulfinate can be compared with other similar compounds, such as:
5-chloro-1-methyl-1H-pyrazole-4-sulfonate: This compound differs by having a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.
5-chloro-1-methyl-1H-pyrazole-4-thiolate:
Lithium 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: This compound has a carboxylate group, which influences its solubility and reactivity compared to the sulfinate derivative.
Properties
IUPAC Name |
lithium;5-chloro-1-methylpyrazole-4-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S.Li/c1-7-4(5)3(2-6-7)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZBMGBUOVIPQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=C(C=N1)S(=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClLiN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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